molecular formula C15H22N2 B3301703 (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine CAS No. 91189-13-8

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine

Cat. No.: B3301703
CAS No.: 91189-13-8
M. Wt: 230.35 g/mol
InChI Key: BMFDRCPVKBNLAA-UHFFFAOYSA-N
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Description

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine is a chemical compound with a unique structure that combines a benzyl group, a pyrrolidine ring, and a cyclopropyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine typically involves the reaction of benzylamine with pyrrolidine and cyclopropylamine under specific conditions. One common method includes:

    Step 1: Reacting benzylamine with pyrrolidine in the presence of a suitable catalyst to form an intermediate.

    Step 2: Introducing cyclopropylamine to the intermediate under controlled temperature and pressure conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as distillation or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Receptors: Interaction with neurotransmitter receptors or enzymes.

    Modulation of Pathways: Influencing signaling pathways related to cellular functions.

    Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amine
  • (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Uniqueness

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17-9-8-14(12-17)10-16-15-6-7-15/h1-5,14-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFDRCPVKBNLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 8.2 g (0.20 mole) of lithium aluminum hydride in 150 ml of dry tetrahydrofuran was added portionwise 18.0 g (70.0 mmole) of solid 5-oxo-1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinecarboxamide. When the addition was complete, the reaction mixture was stirred at room temperature for 18 hours and then at reflux for two hours. After cooling to room temperature, the mixture was treated dropwise, successively, with 8 ml of water, 8 ml of 15% aqueous sodium hydroxide and 24 ml of water, titrating the final addition to produce a granular precipitate. The solid was removed by filtration, washed with tetrahydrofuran and the filtrate evaporated in vacuo to give 16.0 g of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine as a heavy oil. This was used for the next step without further purification.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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